4-Amino-6-(4-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Overview
Description
4-Amino-6-(4-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a thiol group attached to a triazine ring. Triazines are known for their diverse biological activities and are widely used in medicinal chemistry and agricultural chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) and Aurora Kinase A , which play crucial roles in cell cycle regulation and mitosis, respectively.
Mode of Action
Similar compounds have been found to inhibit their targets by binding to the active site, preventing the target proteins from performing their functions . This interaction can lead to changes in cell cycle progression and cellular division.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation and mitosis, given the known targets of similar compounds. Inhibition of CDK2 can lead to cell cycle arrest, preventing cells from proliferating . Similarly, inhibition of Aurora Kinase A can disrupt normal mitotic progression, leading to errors in chromosome segregation .
Pharmacokinetics
A study on a similar compound has discussed its pharmacological properties, including its potential for absorption and distribution, as well as its metabolic stability .
Result of Action
The result of the compound’s action would likely be a decrease in cell proliferation due to cell cycle arrest and disruption of mitosis. This could potentially lead to the death of rapidly dividing cells, such as cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(4-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-chlorobenzaldehyde, malononitrile, and thiourea in ethanol, catalyzed by sodium hydroxide . The reaction proceeds through a multicomponent reaction mechanism, resulting in the formation of the desired triazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(4-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Substituted triazine derivatives.
Scientific Research Applications
4-Amino-6-(4-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their anticancer and enzyme inhibitory activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Exhibits similar biological activities and structural features.
Uniqueness
4-Amino-6-(4-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, chlorophenyl, and thiol groups within the triazine ring makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-amino-2-(4-chlorophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4S/c10-6-3-1-5(2-4-6)7-12-8(11)14-9(15)13-7/h1-4,7H,(H4,11,12,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJBIHNWRSQACR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2NC(=S)NC(=N2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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